molecular formula C13H20N4O2 B2706510 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034454-70-9

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2706510
CAS No.: 2034454-70-9
M. Wt: 264.329
InChI Key: JBPBBKRALGIWPJ-UHFFFAOYSA-N
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Description

N-((4,5,6,7-Tetrahydropyrazazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a partially saturated six-membered ring. The morpholine-4-carboxamide group is attached via a methyl linker at position 3 of the pyrazolo-pyridine scaffold. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidines, pyrazolo-pyridazines) are frequently explored in drug discovery for targets like kinases, GPCRs, and inflammatory mediators .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBBKRALGIWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-dipolar cycloaddition[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is primarily explored for its therapeutic potential. Research indicates that it may act as an enzyme inhibitor and receptor modulator:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes associated with cancer progression, which is crucial for developing anticancer therapies .
  • Receptor Modulation : It interacts with various receptors in biological systems, potentially leading to therapeutic effects in treating diseases such as hepatitis B by acting as core protein allosteric modulators (CpAMs) that inhibit viral replication .

The biological activity of this compound has been linked to its ability to interact with molecular targets within biological systems:

  • Antiviral Properties : Derivatives of the compound are being studied for their ability to modulate viral proteins and inhibit replication processes in viruses like hepatitis B .
  • Antitumor Activity : Its structural features allow it to inhibit enzymes involved in tumor growth and progression, making it a candidate for cancer treatment .

Industrial Applications

Beyond medicinal uses, this compound is valuable in the development of agrochemicals and other industrial applications due to its unique chemical structure. Its synthesis can lead to diverse chemical libraries useful for drug discovery and material science applications .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for cancer cell proliferation. The findings suggest that such compounds could serve as potent anticancer agents by targeting metabolic pathways essential for tumor growth .
  • Viral Inhibition : Research indicated that the compound's derivatives could suppress viral RNA synthesis in infected cells. This highlights its potential as a therapeutic agent against viral infections .
  • Material Science Applications : The unique photophysical properties of pyrazolo compounds have led researchers to explore their use as emergent fluorophores in material science applications. Their ability to form crystals with notable conformational properties opens avenues for solid-state applications .

Mechanism of Action

The mechanism by which N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context and the intended application. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrazolo-pyridazines (e.g., ) introduce additional nitrogen atoms, increasing polarity but possibly reducing metabolic stability.
  • Substituent Profiles: The morpholine-4-carboxamide group in the target compound contrasts with trifluoromethyl (common in ), which enhances lipophilicity and resistance to oxidative metabolism. Thienyl () and phenoxyphenyl () substituents may improve target affinity through π-π stacking, whereas the target’s morpholine group could enhance solubility via hydrogen bonding. Alkenoyl-piperidine () and prop-2-enoyl groups () suggest covalent binding mechanisms, absent in the target compound.

Functional Group Impact on Pharmacological Properties

Functional Group Example Compound Potential Effect Evidence ID
Morpholine-4-carboxamide Target compound Improved solubility, moderate logP, hydrogen bonding N/A
Trifluoromethyl Increased lipophilicity, metabolic stability
Thienyl Enhanced aromatic interactions with hydrophobic pockets
Hydrazide Chelation potential, but prone to hydrolysis
Alkenoyl-piperidine Covalent binding to cysteine residues

Discussion: The target compound’s morpholine-4-carboxamide group likely confers superior aqueous solubility compared to trifluoromethyl- or thienyl-substituted analogs (e.g., ). However, it may lack the metabolic stability provided by electron-withdrawing groups like trifluoromethyl. Compounds with hydrazide () or alkenoyl () functionalities may exhibit distinct reactivity profiles, limiting their utility in certain therapeutic contexts (e.g., irreversible inhibitors vs. reversible binders).

Research Findings and Trends

  • Pyrazolo-pyrimidines () are frequently investigated as kinase inhibitors, with substituents like trifluoromethyl and phenoxyphenyl optimizing target engagement .
  • Covalent modifiers (e.g., ) highlight a divergent strategy from the target compound’s likely reversible binding mode.

Biological Activity

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to a morpholine-4-carboxamide group. The molecular formula is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 232.28 g/mol. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with the tetrahydropyrazolo structure exhibit significant pharmacological properties. These include:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. This compound may similarly affect these pathways due to its structural similarities with known inhibitors .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential for use in treating inflammatory conditions .
  • Antimicrobial Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities. The specific mechanisms often involve disruption of microbial cellular processes or enzymatic inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer progression and inflammatory responses.
  • Receptor Modulation : It could interact with specific receptors that mediate cellular responses related to inflammation and tumor growth.
  • Cellular Signaling Pathways : By modulating key signaling pathways (e.g., MAPK pathways), it may influence cell proliferation and apoptosis.

1. Antitumor Activity

A study on pyrazole derivatives showed that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines by inhibiting BRAF(V600E) activity. While specific data for this compound is limited, its structural analogs suggest similar potential .

2. Anti-inflammatory Effects

In vitro studies indicated that pyrazole derivatives could significantly reduce IL-6 production in human chondro-sarcoma cells (SW1353). For instance, compounds with similar morpholine structures showed IC50 values around 50 nM for cytokine inhibition .

3. Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives against various pathogens. A derivative demonstrated effective inhibition of bacterial growth at low concentrations, suggesting that this compound may possess similar properties .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
Compound APyrazoleAntitumor53 nM
Compound BPyrazoleAnti-inflammatory820 nM
N-(Tetrahydropyrazolo)Tetrahydropyrazolo + MorpholineAntimicrobialTBD

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